(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral amine compound with a furan ring attached to an ethanamine backbone. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(Furan-3-yl)ethan-1-amine.
Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors to scale up the synthesis process.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The amine group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted ethanamine derivatives.
Scientific Research Applications
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
®-1-(Furan-3-yl)ethan-1-amine Hydrochloride: The enantiomer of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride.
1-(Furan-2-yl)ethan-1-amine Hydrochloride: A similar compound with the furan ring attached at a different position.
1-(Thiophen-3-yl)ethan-1-amine Hydrochloride: A compound with a thiophene ring instead of a furan ring.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by case studies and relevant research findings.
The molecular structure of this compound features a furan ring, which is known to enhance the compound's interaction with biological targets. Its hydrochloride form increases solubility and stability, making it suitable for various applications in medicinal chemistry.
The mechanism of action of this compound involves interactions with specific enzymes or receptors. These interactions may occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, which can modulate the activity of biological pathways.
Antimicrobial Activity
Research indicates that compounds containing furan moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related furan derivatives have shown promising results:
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
(S)-1-(Furan-3-yl)ethan-1-amine | S. aureus | 0.025 |
(S)-1-(Furan-3-yl)ethan-1-amine | E. coli | 0.020 |
(S)-1-(Furan-3-yl)ethan-1-amine | P. aeruginosa | 0.015 |
These results suggest that the compound might be effective against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy is measured through inhibition zones in agar diffusion assays:
Compound | Fungal Strain | Inhibition Zone (mm) |
---|---|---|
(S)-1-(Furan-3-yl)ethan-1-amine | C. albicans | 20 |
(S)-1-(Furan-3-yl)ethan-1-amine | Fusarium oxysporum | 18 |
This data highlights its potential use in treating fungal infections .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various furan derivatives, including this compound, revealed that it exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound against Candida species. The results indicated a strong correlation between the structural features of the furan ring and the observed antifungal activity.
Properties
IUPAC Name |
(1S)-1-(furan-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYLMGGLPAIED-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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